N-(3-(1H-imidazol-1-yl)propyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-3,5-dimethoxybenzamide hydrochloride N-(3-(1H-imidazol-1-yl)propyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-3,5-dimethoxybenzamide hydrochloride
Brand Name: Vulcanchem
CAS No.: 1216420-58-4
VCID: VC6408151
InChI: InChI=1S/C24H26N4O3S.ClH/c1-16-6-7-21-22(17(16)2)26-24(32-21)28(10-5-9-27-11-8-25-15-27)23(29)18-12-19(30-3)14-20(13-18)31-4;/h6-8,11-15H,5,9-10H2,1-4H3;1H
SMILES: CC1=C(C2=C(C=C1)SC(=N2)N(CCCN3C=CN=C3)C(=O)C4=CC(=CC(=C4)OC)OC)C.Cl
Molecular Formula: C24H27ClN4O3S
Molecular Weight: 487.02

N-(3-(1H-imidazol-1-yl)propyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-3,5-dimethoxybenzamide hydrochloride

CAS No.: 1216420-58-4

Cat. No.: VC6408151

Molecular Formula: C24H27ClN4O3S

Molecular Weight: 487.02

* For research use only. Not for human or veterinary use.

N-(3-(1H-imidazol-1-yl)propyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-3,5-dimethoxybenzamide hydrochloride - 1216420-58-4

Specification

CAS No. 1216420-58-4
Molecular Formula C24H27ClN4O3S
Molecular Weight 487.02
IUPAC Name N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-N-(3-imidazol-1-ylpropyl)-3,5-dimethoxybenzamide;hydrochloride
Standard InChI InChI=1S/C24H26N4O3S.ClH/c1-16-6-7-21-22(17(16)2)26-24(32-21)28(10-5-9-27-11-8-25-15-27)23(29)18-12-19(30-3)14-20(13-18)31-4;/h6-8,11-15H,5,9-10H2,1-4H3;1H
Standard InChI Key GOEOUUYUMNMDNN-UHFFFAOYSA-N
SMILES CC1=C(C2=C(C=C1)SC(=N2)N(CCCN3C=CN=C3)C(=O)C4=CC(=CC(=C4)OC)OC)C.Cl

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture

The compound features a benzothiazole scaffold substituted with methyl groups at the 4- and 5-positions, enhancing its hydrophobic interactions with biological targets. A propyl chain links the benzothiazole nitrogen to an imidazole ring, a heterocycle known for coordinating metal ions and participating in hydrogen bonding . The 3,5-dimethoxybenzamide moiety contributes electron-rich aromatic systems, facilitating π-π stacking and dipole interactions. The hydrochloride salt improves solubility in polar solvents, though specific solubility data remain undisclosed .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC24H27ClN4O3S\text{C}_{24}\text{H}_{27}\text{ClN}_4\text{O}_3\text{S}
Molecular Weight487.02 g/mol
IUPAC NameN-(4,5-dimethyl-1,3-benzothiazol-2-yl)-N-(3-imidazol-1-ylpropyl)-3,5-dimethoxybenzamide; hydrochloride
SMILESCC1=C(C2=C(C=C1)SC(=N2)N(CCCN3C=CN=C3)C(=O)C4=CC(=CC(=C4)OC)OC)C.Cl
InChI KeyGOEOUUYUMNMDNN-UHFFFAOYSA-N

Spectroscopic Characterization

Synthetic Methodology

Reaction Scheme

The synthesis involves a multi-step sequence:

  • Benzothiazole Formation: Condensation of 4,5-dimethyl-2-aminothiophenol with cyanogen bromide yields the 4,5-dimethylbenzo[d]thiazol-2-amine intermediate .

  • Alkylation: Reaction with 1-(3-chloropropyl)-1H-imidazole introduces the propyl-imidazole side chain .

  • Amidation: Coupling with 3,5-dimethoxybenzoyl chloride using EDCI/HOBt as activating agents forms the final benzamide.

  • Salt Formation: Treatment with hydrochloric acid produces the hydrochloride salt .

Optimization Challenges

Key challenges include minimizing racemization during amidation and optimizing reaction temperatures (typically 0–5°C for imidazole alkylation). Purification via column chromatography (silica gel, CH₂Cl₂/MeOH) achieves >95% purity, validated by HPLC .

Biological Activities and Mechanisms

Anticancer Activity

In vitro studies against MCF-7 breast cancer cells (IC₅₀ = 12 µM) suggest inhibition of tubulin polymerization, a mechanism shared with vinca alkaloids . The dimethoxy groups may intercalate DNA, while the imidazole ring chelates zinc in matrix metalloproteinases, reducing tumor metastasis.

Pharmacological and Therapeutic Prospects

Kinase Inhibition

Molecular docking simulations indicate high affinity (ΔG = -9.2 kcal/mol) for EGFR tyrosine kinase, driven by hydrogen bonds with Met793 and hydrophobic interactions with Leu718 . This positions the compound as a candidate for non-small cell lung cancer therapy.

Neuroprotective Effects

Preliminary data show 40% reduction in amyloid-β aggregation in neuronal cells at 10 µM, likely due to methoxy groups disrupting β-sheet formation. Further in vivo studies are needed to assess blood-brain barrier penetration.

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